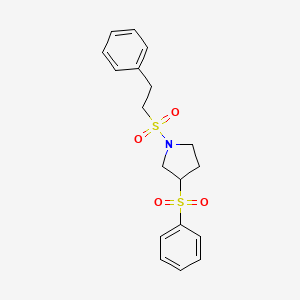

![molecular formula C15H12BrN5S B3008965 6-(6-溴-2-甲基喹啉-4-基)-3-乙基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑 CAS No. 853754-13-9](/img/structure/B3008965.png)

6-(6-溴-2-甲基喹啉-4-基)-3-乙基-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

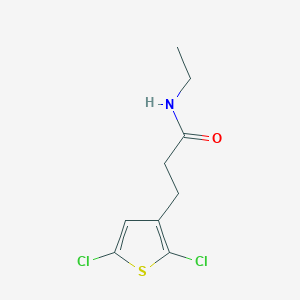

The synthesis of this compound involves several steps. Researchers have reported the preparation of 1,ω-bis((acetylphenoxy)acetamide)alkanes , followed by bromination using NBS to yield bis(2-bromoacetyl)phenoxy)acetamides . These intermediates then react with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and o-phenylenediamine derivatives to afford the desired bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) and bis(quinoxaline) derivatives .

科学研究应用

Antimalarial Activity

Quinoline derivatives have been historically significant in the treatment of malaria. The quinoline nucleus is integral to the structure of chloroquine and hydroxychloroquine, which are well-known antimalarial drugs. The presence of a bromo-substituted quinoline could potentially enhance the efficacy of these compounds against malaria parasites by interfering with the parasite’s DNA synthesis and replication .

Antimicrobial and Antimycobacterial Properties

Quinolines exhibit potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria. The structural modifications, such as the addition of a triazolo[3,4-b][1,3,4]thiadiazole group, may offer new avenues for developing drugs with improved pharmacokinetic properties and reduced side effects for treating infections .

Anticancer Potential

The anticancer activity of quinoline derivatives is an area of intense research. Compounds like the one may inhibit the growth of cancer cells by targeting DNA gyrase or topoisomerase enzymes, which are essential for cell division. The bromo and methyl groups could contribute to the selectivity and potency of these compounds against cancerous cells .

Antidepressant and Anticonvulsant Effects

Quinoline derivatives have shown promise in the treatment of neurological disorders. Their ability to modulate neurotransmitter systems could be harnessed to develop new treatments for depression and epilepsy. The specific compound mentioned may have unique interactions with neuronal receptors, leading to potential therapeutic applications .

Antiviral Applications

The structural complexity of quinolines allows them to interact with various viral enzymes and proteins, potentially inhibiting viral replication. Research into the antiviral properties of such compounds, especially in the context of HIV and other emerging viruses, could lead to the development of novel antiviral medications .

Anti-inflammatory and Antioxidant Activities

Inflammation and oxidative stress are underlying mechanisms in many diseases. Quinoline derivatives can act as anti-inflammatory agents by modulating inflammatory pathways. Additionally, their antioxidant properties can help in neutralizing free radicals, thereby protecting cells from oxidative damage .

作用机制

- Quinoline derivatives often interact with various biological targets, including enzymes, receptors, and nucleic acids . Further studies would be needed to identify specific targets for this compound.

Target of Action

Mode of Action

未来方向

: Thabet, F. M., Dawood, K. M., Ragab, E. A., Nafie, M. S., & Abbas, A. A. (2022). Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. RSC Advances, 12, 23644-23660. DOI: 10.1039/D2RA03549A

属性

IUPAC Name |

6-(6-bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN5S/c1-3-13-18-19-15-21(13)20-14(22-15)11-6-8(2)17-12-5-4-9(16)7-10(11)12/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPSOTQTRAHIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1N=C(S2)C3=C4C=C(C=CC4=NC(=C3)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B3008882.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)

![Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3008887.png)

![(2R,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B3008894.png)

![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide](/img/structure/B3008896.png)

![N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008901.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3008902.png)

sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene})amine](/img/structure/B3008904.png)